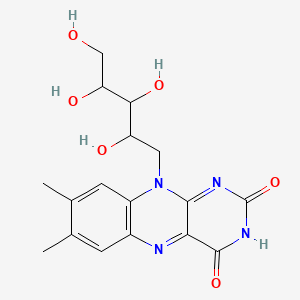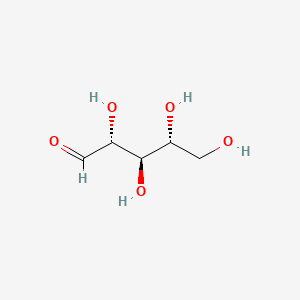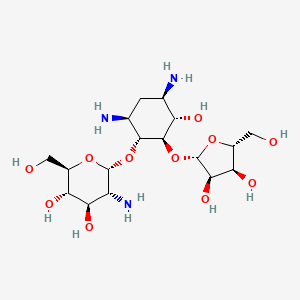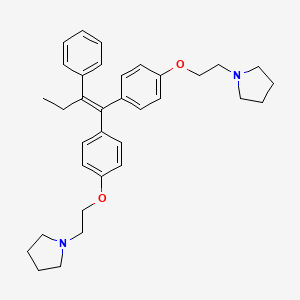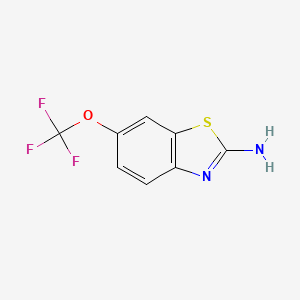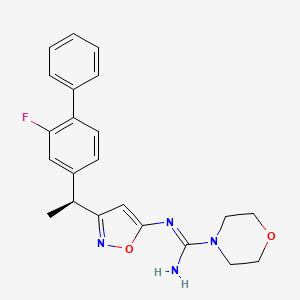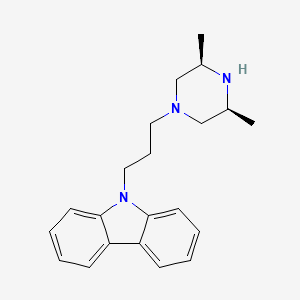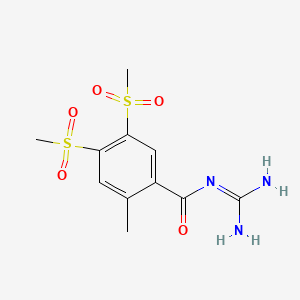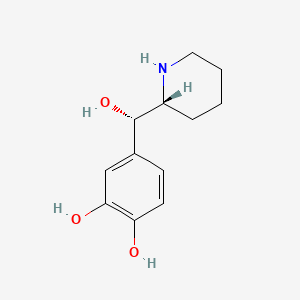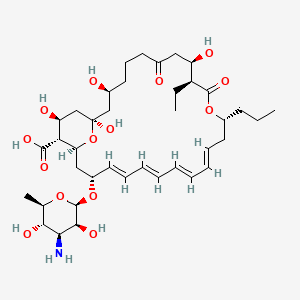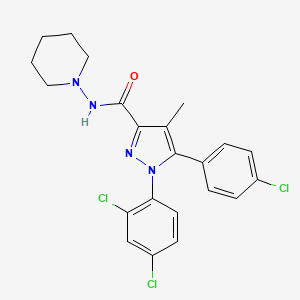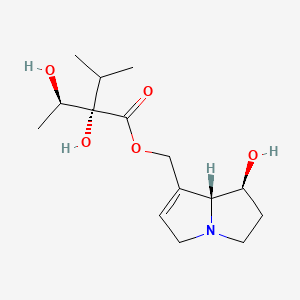![molecular formula C20H24F4N4O3 B1680703 3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione CAS No. 186386-21-0](/img/structure/B1680703.png)
3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RS-100975 is a synthetic organic compound developed by F. Hoffmann-La Roche Ltd. It is known for its role as an alpha-1a adrenergic receptor antagonist. This compound has been studied for its potential therapeutic applications in treating urogenital diseases, including benign prostatic hyperplasia and erectile dysfunction .
Preparation Methods
The synthesis of RS-100975 involves several key steps:
Condensation Reaction: The process begins with the condensation of 2-nitrophenol with 2,2,2-trifluoroethyl p-toluenesulfonate in the presence of potassium carbonate in dimethylformamide, yielding 2-(2,2,2-trifluoroethoxy) nitrobenzene.
Reduction: This intermediate is then reduced using hydrogen over platinum dioxide in ethanol to produce aniline.
Cyclization: The aniline undergoes cyclization with bis(2-chloroethyl)amine and potassium carbonate to form piperazine.
Condensation: The piperazine is condensed with 1-benzyl-3-(3-chloropropyl)-5-methylpyrimidine-2,4(1H,3H)-dione in the presence of potassium carbonate in refluxing acetonitrile to yield the benzylated target compound.
Deprotection: Finally, the compound is deprotected by hydrogenation with ammonium formate and palladium on carbon.
Chemical Reactions Analysis
RS-100975 undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group in the intermediate is reduced to an aniline group using hydrogen over platinum dioxide.
Substitution: The condensation reactions involve nucleophilic substitution, where the nitro group is replaced by an aniline group, and the piperazine ring is formed.
Cyclization: The cyclization of aniline with bis(2-chloroethyl)amine forms the piperazine ring.
Deprotection: The final deprotection step involves the removal of the benzyl group through hydrogenation.
Scientific Research Applications
RS-100975 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying alpha-1a adrenergic receptor antagonists.
Biology: The compound is used to investigate the role of alpha-1a adrenergic receptors in smooth muscle contraction.
Medicine: RS-100975 has potential therapeutic applications in treating benign prostatic hyperplasia and erectile dysfunction.
Mechanism of Action
RS-100975 exerts its effects by selectively antagonizing alpha-1a adrenergic receptors. These receptors are involved in the contraction of smooth muscle tissues in the urethra and prostate. By blocking these receptors, RS-100975 helps to relax the smooth muscles, thereby alleviating symptoms associated with benign prostatic hyperplasia and improving erectile function .
Comparison with Similar Compounds
RS-100975 is compared with other alpha-1a adrenergic receptor antagonists such as prazosin and tamsulosin. While prazosin and tamsulosin are also used to treat similar conditions, RS-100975 is noted for its higher selectivity towards alpha-1a adrenergic receptors, which may result in fewer side effects and improved efficacy . Other similar compounds include RS-100329, which shares structural similarities and pharmacological properties with RS-100975 .
Properties
CAS No. |
186386-21-0 |
|---|---|
Molecular Formula |
C20H24F4N4O3 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H24F4N4O3/c1-14-12-25-19(30)28(18(14)29)6-2-5-26-7-9-27(10-8-26)16-4-3-15(21)11-17(16)31-13-20(22,23)24/h3-4,11-12H,2,5-10,13H2,1H3,(H,25,30) |
InChI Key |
WEZFJPKJUIGDPS-UHFFFAOYSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=C(C=C(C=C3)F)OCC(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-(4-(fluoro-2-(2,2,2-trifluoroethoxy)phenyl)piperazin-1-yl)propyl)-5-methyl-1H-pyrimidine-2,4-dione monohydrochloride monohydrate Ro 70-0004 Ro-70-0004 RS 100975 RS-100975 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


